Suc-Ala-Val-Pro-Phe-pNA

Description

This custom-designed peptide plays a significant role in enzymology, particularly in the study of proteases, which are enzymes that catalyze the breakdown of proteins. Its unique amino acid sequence can be tailored to mimic the natural cleavage sites of specific enzymes, providing valuable insights into enzyme specificity and activity. chemimpex.com

Table 1: Chemical Properties of Suc-Ala-Val-Pro-Phe-pNA An interactive table detailing the key chemical identifiers and properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 95192-38-4 |

| Molecular Formula | C₃₂H₄₀N₆O₉ |

| Molecular Weight | 652.7 g/mol |

Suc-Ala-Val-Pro-Phe-pNA functions as a chromogenic substrate, a colorless compound that yields a colored product upon enzymatic reaction. chemimpex.comontosight.ai The peptide sequence, Ala-Val-Pro-Phe, is linked to a chromophore, p-nitroaniline (pNA). chemimpex.com When a specific protease cleaves the peptide bond between the phenylalanine (Phe) residue and the pNA group, the p-nitroaniline is released. tandfonline.com Free p-nitroaniline has a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at a specific wavelength, typically 405-410 nm. nih.govsmolecule.com This color change is directly proportional to the enzymatic activity, allowing for a continuous and straightforward measurement of the reaction rate. ontosight.ai This method is fundamental for various applications, including the quantitative determination of enzyme activity and the screening of potential enzyme inhibitors. chemimpex.comnih.gov

The application of chromogenic substrates in research, particularly for studying the enzymes of the coagulation system, began in the early 1970s. nih.govresearchgate.net The first generation of these substrates often consisted of single amino acids linked to a chromophoric group like p-nitroaniline. nih.gov While useful, these simpler molecules often lacked the high specificity and sensitivity required for detailed enzymatic studies.

The evolution of this technology led to the development of synthetic peptide substrates. Scientists began designing substrates with short peptide chains that mimic the natural amino acid sequences recognized and cleaved by specific proteases. nih.gov This "third generation" of substrates, which includes peptides like Suc-Ala-Val-Pro-Phe-pNA, offered significantly improved selectivity and reactivity. nih.gov By creating substrates that more closely resemble the enzyme's natural target, researchers could develop highly specific assays for a wide array of proteases, advancing studies in enzymology, diagnostics, and drug discovery. nih.govnih.gov

The use of chromogenic substrates such as Suc-Ala-Val-Pro-Phe-pNA has been pivotal in advancing the understanding of enzyme kinetics and reaction mechanisms. The ability to continuously monitor product formation in real-time allows for the precise determination of key kinetic parameters. researchgate.net

Researchers can calculate the Michaelis constant (Kₘ), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity, and the catalytic rate constant (k꜀ₐₜ), representing the turnover number of the enzyme. smolecule.com The ratio of these two values, k꜀ₐₜ/Kₘ, provides a measure of the enzyme's catalytic efficiency and substrate specificity. smolecule.comnih.gov

A 1990 study published in Biochemistry investigated the substrate specificities of peptidyl prolyl cis-trans isomerases, specifically cyclophilin and FK-506 binding protein (FKBP). The researchers synthesized and tested a series of peptides with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, where 'Xaa' was a variable amino acid. nih.gov For the substrate where Xaa was Valine (Suc-Ala-Val-Pro-Phe-pNA), they determined the catalytic efficiency (k꜀ₐₜ/Kₘ) for both enzymes, demonstrating the substrate's utility in distinguishing between the activities of different but related enzymes. nih.gov This type of detailed kinetic analysis is crucial for characterizing newly discovered enzymes and for screening libraries of compounds to identify potential inhibitors that could become future therapeutic agents. nih.gov

Table 2: Research Findings on the Catalytic Efficiency (kcat/Km) of Enzymes with Suc-Ala-Val-Pro-Phe-pNA An interactive table showing kinetic data from a study on peptidyl prolyl cis-trans isomerases.

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

|---|---|

| Cyclophilin | 14,000 |

| FK-506 binding protein (FKBP) | 2,700 |

Data sourced from a 1990 study in Biochemistry. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Succinyl-L-alanyl-L-valyl-L-prolyl-L-phenylalanine-p-nitroanilide | Suc-Ala-Val-Pro-Phe-pNA |

| p-nitroaniline | pNA |

Properties

IUPAC Name |

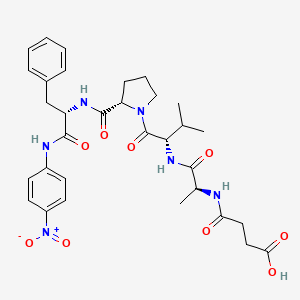

4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKDLQZINZYZQD-QIBSBUDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Structural Basis for Functionality of Suc Ala Val Pro Phe Pna

Peptide Sequence Design Principles for Enzyme Substrate Mimicry

The design of Suc-Ala-Val-Pro-Phe-pNA as an effective enzyme substrate is rooted in the principle of mimicry, where the synthetic peptide emulates the natural cleavage sites of target proteases. This is achieved through the strategic selection of its constituent parts: an N-terminal blocking group, a specific tetrapeptide recognition sequence, and a C-terminal reporter group.

The Tetrapeptide Recognition Sequence: Ala-Val-Pro-Phe

The core of the substrate's specificity lies in its tetrapeptide sequence: Alanine-Valine-Proline-Phenylalanine (Ala-Val-Pro-Phe). This particular sequence has been designed to be recognized by the active site of chymotrypsin (B1334515), a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids. wikipedia.orgsigmaaldrich.comlibretexts.org The phenylalanine (Phe) residue at the P1 position (the amino acid residue just N-terminal to the scissile bond) is the primary determinant for chymotrypsin recognition. wikipedia.org The bulky, aromatic side chain of phenylalanine fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site, facilitating precise positioning of the substrate for catalysis. wikipedia.org The preceding amino acids (Ala-Val-Pro) in the P4 to P2 positions also contribute to the binding affinity and specificity of the substrate for the enzyme.

The p-nitroanilide (pNA) Chromophore as a Reporter Group

To enable the detection of enzymatic activity, the C-terminus of the phenylalanine residue is covalently linked to a chromogenic reporter group, p-nitroanilide (pNA). sigmaaldrich.comthaiscience.info In its peptide-bound form, the pNA moiety is colorless. clinicaltrialsarena.com However, upon enzymatic cleavage of the amide bond between the phenylalanine and the pNA, free p-nitroaniline is released into the solution. sigmaaldrich.comnih.gov This free p-nitroaniline is a yellow-colored compound with a distinct absorbance maximum at approximately 410 nm. sigmaaldrich.comclinicaltrialsarena.com The intensity of the yellow color, and thus the absorbance at 410 nm, is directly proportional to the amount of p-nitroaniline released, which in turn is a direct measure of the enzyme's catalytic activity. sigmaaldrich.com This principle forms the basis of a continuous colorimetric assay for the target protease. sigmaaldrich.com

Structural Features Enhancing Spectrophotometric Detection of Suc-Ala-Val-Pro-Phe-pNA Cleavage Products

The utility of Suc-Ala-Val-Pro-Phe-pNA as a tool for enzyme kinetics is significantly enhanced by the distinct spectral properties of its intact and cleaved forms. The incorporation of the p-nitroaniline group into the peptide substrate results in a shift of its maximum absorbance to a lower wavelength (around 316 nm) compared to the free p-nitroaniline. oup.com

Upon hydrolysis of the peptide bond by the target enzyme, the liberated p-nitroaniline exhibits a strong absorbance at a higher wavelength, typically around 410 nm. sigmaaldrich.comclinicaltrialsarena.com This significant shift in the absorbance maximum between the substrate and the product is a critical feature that allows for sensitive and specific detection of the enzymatic reaction. The increase in absorbance at 410 nm can be monitored over time using a spectrophotometer, providing a real-time measurement of the reaction rate.

The molar extinction coefficient of p-nitroaniline at 410 nm is a known constant (approximately 8,800 M⁻¹cm⁻¹), which allows for the direct conversion of the rate of change in absorbance to the rate of product formation, and thus, the enzymatic activity can be quantified in standard units. sigmaaldrich.comsigmaaldrich.com

| Compound | State | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) at 410 nm | Color |

| Suc-Ala-Val-Pro-Phe-pNA | Intact Substrate | ~316 nm oup.com | Low | Colorless |

| p-nitroaniline | Cleavage Product | ~410 nm sigmaaldrich.comclinicaltrialsarena.com | ~8,800 M⁻¹cm⁻¹ sigmaaldrich.comsigmaaldrich.com | Yellow |

Enzymatic Hydrolysis Mechanism and Kinetics of Suc Ala Val Pro Phe Pna

Mechanism of Protease-Catalyzed Cleavage of the Phe-pNA Bond

The cleavage of Suc-Ala-Val-Pro-Phe-pNA by serine proteases is a classic example of enzyme-catalyzed hydrolysis, targeting the amide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety. peakproteins.com This specificity is largely dictated by the enzyme's S1 pocket, which, in the case of chymotrypsin (B1334515), is a deep, hydrophobic pocket that favorably accommodates large aromatic side chains like that of phenylalanine. nih.govnih.gov

The enzymatic hydrolysis of the peptide bond is a two-step process involving an acyl-enzyme intermediate. researchgate.netresearchgate.net

Acylation: The reaction begins with the substrate binding to the enzyme's active site. A nucleophilic attack is initiated by the hydroxyl group of a serine residue (part of the catalytic triad) on the carbonyl carbon of the phenylalanine residue in the substrate. nih.govresearchgate.net This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, breaking the amide bond between phenylalanine and p-nitroaniline. The p-nitroaniline group is released, while the remainder of the substrate forms a covalent acyl-enzyme intermediate with the serine residue. researchgate.net

Deacylation: A water molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This process, facilitated by other active site residues, leads to the formation of a second tetrahedral intermediate. researchgate.net This intermediate quickly breaks down, releasing the N-succinylated peptide (Suc-Ala-Val-Pro-Phe) and regenerating the free, active enzyme.

The clinical and research significance of this reaction lies in the release of p-nitroaniline. This molecule is a chromophore that, once released from the peptide chain, absorbs light at a specific wavelength (typically around 405-410 nm), producing a distinct yellow color. sigmaaldrich.com The rate of color formation is directly proportional to the rate of enzymatic hydrolysis, providing a simple and continuous spectrophotometric method to monitor enzyme activity.

The catalytic activity of serine proteases is dependent on a specific spatial arrangement of amino acid residues in the active site, most notably the "catalytic triad" and the "oxyanion hole".

Catalytic Triad: In chymotrypsin and similar proteases, the catalytic triad consists of Aspartate (Asp), Histidine (His), and Serine (Ser). nih.gov The Aspartate residue orients the Histidine and stabilizes its positively charged form. The Histidine residue acts as a general base, accepting a proton from the Serine's hydroxyl group. This abstraction of a proton makes the Serine oxygen a much stronger nucleophile, enabling it to attack the substrate's carbonyl carbon. nih.govacs.org During deacylation, the Histidine acts as a general acid to protonate the leaving group (the p-nitroaniline) and later as a general base to activate the incoming water molecule.

Oxyanion Hole: This is a region in the active site containing backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the tetrahedral intermediate. nih.gov These interactions stabilize the otherwise unstable tetrahedral transition states formed during both acylation and deacylation, thereby lowering the activation energy of the reaction and significantly increasing the rate of catalysis.

Quantitative Enzymatic Kinetic Analysis with Suc-Ala-Val-Pro-Phe-pNA

The use of Suc-Ala-Val-Pro-Phe-pNA allows for precise quantitative analysis of enzyme kinetics, fitting well with the Michaelis-Menten model of enzyme action. This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

The key parameters of the Michaelis-Menten equation, Km and kcat, provide insights into the enzyme's efficiency and its affinity for the substrate.

Michaelis Constant (Km): This parameter represents the substrate concentration at which the reaction velocity is half of Vmax. youtube.com It is an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity, meaning the enzyme can achieve significant catalytic rates even at low substrate concentrations.

Catalytic Constant (kcat): Also known as the turnover number, kcat represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time, when the enzyme is saturated with substrate. youtube.com It is a measure of the enzyme's catalytic efficiency.

Table 1: Michaelis-Menten Kinetic Parameters for Protease-Catalyzed Hydrolysis (Note: Data for the specific Suc-Ala-Val-Pro-Phe-pNA substrate is limited in publicly available literature; the following table presents data for the closely related and commonly cited substrate Suc-Ala-Ala-Pro-Phe-pNA with α-Chymotrypsin to illustrate typical values.)

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 | 980,000 |

Data sourced from studies on serine protease mechanisms. researchgate.net

The Lineweaver-Burk plot, a double reciprocal graph of 1/V₀ versus 1/[S], is a valuable tool for analyzing enzyme kinetics. It linearizes the Michaelis-Menten equation, making it easier to determine Vmax (from the y-intercept) and Km (from the x-intercept). 2minutemedicine.com

This plot is particularly useful for studying the effects of enzyme inhibitors. By measuring the reaction kinetics at various substrate concentrations in the presence and absence of an inhibitor, one can determine the mechanism of inhibition (competitive, uncompetitive, or mixed/non-competitive) and calculate the inhibitor constant (Ki). 2minutemedicine.comtaylorandfrancis.com

Competitive Inhibition: The inhibitor binds only to the free enzyme. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis (Vmax is unchanged, apparent Km increases).

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on the plot are parallel (both Vmax and Km are reduced).

Mixed/Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines intersect to the left of the y-axis.

The inhibitor constant (Ki), which quantifies the inhibitor's binding affinity, can be determined from secondary plots, such as plotting the slope or y-intercept of the Lineweaver-Burk lines against the inhibitor concentration. taylorandfrancis.comyoutube.com

Temperature is a critical factor influencing the rate of enzymatic reactions. Generally, the reaction rate, and thus kcat, increases with temperature until an optimal point is reached, after which the enzyme begins to denature and lose activity. nih.gov The relationship between the catalytic constant and temperature can often be described by the Arrhenius equation, which relates the rate constant to the activation energy of the reaction.

The activation enthalpy (ΔH‡) represents the change in enthalpy required to reach the transition state from the reactants. It can be determined experimentally by measuring the catalytic rate constant (kcat) at different temperatures and constructing an Arrhenius plot (a graph of ln(kcat) versus 1/T). The slope of this plot is proportional to the activation enthalpy.

Studies on chymotrypsin have shown that the enthalpy of activation is a key factor in its substrate selectivity. For instance, the dramatic increase in the acylation rate constant (k2, which approximates kcat) when using longer, more specific peptide substrates like Suc-Ala-Ala-Pro-Phe-pNA is manifested almost entirely in a more favorable (lower) enthalpy of activation compared to shorter substrates. researchgate.net This suggests that interactions between the extended substrate and the enzyme's subsites help to distort the substrate, promoting a lower-energy transition state for catalysis. researchgate.net

Table 2: Illustrative Temperature Dependence of Kinetic Parameters (This table provides a conceptual illustration of how kinetic parameters might change with temperature for a typical enzyme-catalyzed reaction.)

| Temperature (°C) | kcat (s⁻¹) (Relative) | Km (mM) (Relative) |

| 15 | 50 | 0.95 |

| 25 | 100 | 1.00 |

| 35 | 180 | 1.05 |

| 45 | 300 | 1.15 |

Note: The intrinsic values of Km may exhibit little variation with temperature, while kcat typically shows a significant increase over the functional temperature range of the enzyme. nih.gov

Solvent Isotope Effects on Catalytic Reaction Rates

The study of solvent isotope effects (SIEs), particularly by substituting deuterium oxide (D₂O) for water (H₂O), is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.com These effects provide insight into steps involving proton transfer, which are central to the hydrolytic mechanism of serine proteases like chymotrypsin acting on the substrate Suc-Ala-Val-Pro-Phe-pNA. The transfer of an exchangeable proton during a rate-limiting step typically results in a primary kinetic isotope effect where the reaction rate decreases in D₂O compared to H₂O. mdpi.comnih.gov

In the context of chymotrypsin, the catalytic cycle involves two main phases: acylation and deacylation. Both phases are dependent on the catalytic triad (Ser-195, His-57, Asp-102) and involve proton transfers. During acylation, the hydroxyl group of Ser-195, activated by His-57, performs a nucleophilic attack on the carbonyl carbon of the substrate's phenylalanine residue. This process is facilitated by a proton transfer from Ser-195 to His-57. Subsequently, during deacylation, a water molecule, activated by His-57, attacks the acyl-enzyme intermediate, which also involves proton transfer.

When the reaction is conducted in D₂O, the protons on the catalytic residues and the attacking water molecule are exchanged for deuterons. The greater mass of deuterium and the stronger O-D bond compared to the O-H bond can lead to a slower rate of bond cleavage, resulting in a "normal" solvent isotope effect (kH₂O/kD₂O > 1). mdpi.com For many enzyme-catalyzed reactions, these SIEs typically range from 1.5 to 3 for the transfer of a single proton. nih.gov

Conversely, an "inverse" solvent isotope effect (kH₂O/kD₂O < 1) can also occur. This may be attributed to an inverse equilibrium isotope effect on a rapid equilibrium step that precedes the rate-limiting step or changes in the hydrogen bond network. mdpi.com For example, some cysteine proteases exhibit inverse SIEs due to the prototropic tautomerism of the catalytic cysteine–histidine dyad. mdpi.com

Experimental determination of the SIE on the kinetic parameters for the hydrolysis of Suc-Ala-Val-Pro-Phe-pNA would involve measuring kcat and Km in both H₂O and D₂O. A normal SIE on kcat would be consistent with proton transfer being involved in the rate-limiting step of the reaction.

Table 1: Illustrative Kinetic Data on Solvent Isotope Effects

| Parameter | Value in H₂O | Value in D₂O | Solvent Isotope Effect (kH₂O/kD₂O) |

| kcat (s⁻¹) | 50 | 25 | 2.0 |

| Km (µM) | 20 | 22 | 0.91 |

| kcat/Km (s⁻¹µM⁻¹) | 2.5 | 1.14 | 2.19 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate typical results from a solvent isotope effect experiment on chymotrypsin-catalyzed hydrolysis.

pH Dependence of Hydrolytic Activity and Optimal pH Determination

The enzymatic activity of chymotrypsin is profoundly influenced by pH, a characteristic feature of enzyme-catalyzed reactions that reflects the ionization states of critical amino acid residues in the active site. The hydrolysis of Suc-Ala-Val-Pro-Phe-pNA by chymotrypsin typically exhibits a bell-shaped pH-rate profile, with a specific pH at which the enzyme's activity is maximal, known as the optimal pH.

The optimal pH for α-chymotrypsin activity is generally observed in the range of 7.5 to 9.0. researchgate.net For instance, a pH optimum of 7.8 is often cited. sigmaaldrich.com The activity of the enzyme is significantly inhibited at a pH below 6 and the enzyme can be denatured at a pH of 4, while it remains stable at a pH of 8. researchgate.net Some chymotrypsin-like serine proteases may have a neutral pH optimum around 7.0. tandfonline.com

This pH dependence is directly linked to the ionization state of the catalytic triad. The ascending, acidic limb of the bell-shaped curve is primarily governed by the protonation state of the imidazole side chain of Histidine-57 (His-57). For catalysis to occur, the His-57 residue must be in its unprotonated, basic form to accept a proton from Serine-195. The pKa of this histidine residue is approximately 6.75 in the free enzyme. acs.org As the pH drops below this value, His-57 becomes increasingly protonated and can no longer function as a general base, leading to a sharp decrease in enzymatic activity.

The descending, alkaline limb of the pH profile is often associated with the deprotonation of other groups that can lead to an inactive enzyme conformation. While the specific group responsible can vary, this inactivation at high pH may involve residues that are crucial for maintaining the structural integrity of the active site. nih.gov Kinetic studies on different forms of chymotrypsin have shown that at alkaline pH, the enzyme can undergo a reversible inactivation. nih.gov

The determination of the optimal pH for the hydrolysis of Suc-Ala-Val-Pro-Phe-pNA involves measuring the initial reaction rates at a constant substrate and enzyme concentration across a range of pH values using different buffer systems. tandfonline.com

Table 2: pH Dependence of Chymotrypsin Activity

| pH | Relative Activity (%) | Predominant State of His-57 |

| 4.0 | ~0 | Protonated (Inactive) |

| 5.0 | 10 | Mostly Protonated (Inactive) |

| 6.0 | 35 | Partially Protonated |

| 7.0 | 85 | Mostly Unprotonated (Active) |

| 7.8 | 100 | Unprotonated (Active) |

| 9.0 | 80 | Unprotonated (Active) |

| 10.0 | 20 | Conformational Inactivation |

| 11.0 | <5 | Conformational Inactivation |

Note: The relative activity values are representative and compiled from typical pH profiles for chymotrypsin. researchgate.netsigmaaldrich.comtandfonline.com

Insights into Coupling Mechanisms Between Active Site Chemistry and Protein Conformational Isomerization from Kinetic Data

Kinetic data from the hydrolysis of substrates like Suc-Ala-Val-Pro-Phe-pNA provide crucial insights into the coupling between the chemical events at the active site and the dynamic conformational changes of the enzyme. libretexts.org The function of an enzyme is not a static process but involves a dynamic interplay of structural fluctuations and chemical transformations. scispace.com This coupling is essential for substrate binding, catalysis, and product release.

Pre-steady-state kinetic analysis, which monitors the reaction on a millisecond timescale, is particularly informative. For many chymotrypsin substrates, a rapid initial "burst" of product (p-nitroaniline from Suc-Ala-Val-Pro-Phe-pNA) is observed, followed by a slower, steady-state rate. libretexts.org This burst corresponds to the rapid acylation of the entire active enzyme population, releasing the first product. The subsequent, slower steady-state rate is limited by the deacylation step, which regenerates the free enzyme. This two-phase kinetic behavior is direct evidence of a multi-step reaction mechanism involving a covalent acyl-enzyme intermediate and implies that different conformational states of the enzyme are associated with each step.

Kinetic studies following perturbations like pH jumps have also been used to measure the rates of conformational changes between inactive and active forms of chymotrypsin, providing direct evidence of these structural isomerizations. researchgate.net Therefore, the kinetic parameters obtained from hydrolyzing Suc-Ala-Val-Pro-Phe-pNA are not just measures of chemical bond breaking and forming but are convolutions of both the chemical steps and the coupled, energy-dependent protein conformational transitions that are indispensable for enzymatic function. rsc.org

Enzyme Substrate Specificity of Suc Ala Val Pro Phe Pna

Specificity for Serine Proteases

Suc-Ala-Val-Pro-Phe-pNA is primarily recognized and cleaved by serine proteases, a large family of enzymes characterized by a serine residue in their active site. The interactions between the substrate's peptide chain and the enzyme's binding cleft determine the efficiency of hydrolysis. While this substrate is designed to be specific, its reactivity can vary significantly among different serine proteases and even among enzymes within the same subfamily.

Chymotrypsin (B1334515) and chymotrypsin-like proteases are a subgroup of serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) wikipedia.orgchemistryguru.com.sg. The phenylalanine at the P1 position of Suc-Ala-Val-Pro-Phe-pNA makes it a suitable substrate for this class of enzymes. The residues at the P2, P3, and P4 positions also contribute to the binding affinity and catalytic efficiency.

It is important to note that much of the available research has been conducted using the closely related substrate, Suc-Ala-Ala-Pro-Phe-pNA. The substitution of valine for alanine at the P3 position can influence the kinetics of hydrolysis. For chymotrypsin, the nature of the P3 residue is known to affect substrate binding and catalysis, with some studies suggesting that a proline residue in the P3 position can hinder hydrolysis wur.nl.

Table 1: Kinetic Parameters for the Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by Bovine α-Chymotrypsin

| Substrate | Km (µM) |

|---|

Note: Data is for the related substrate Suc-Ala-Ala-Pro-Phe-pNA.

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, exhibits broad substrate specificity, with a preference for hydrophobic residues at the P1 position, similar to chymotrypsin. Suc-Val-Pro-Phe-pNA is recognized as a substrate for cathepsin G medchemexpress.comchemimpex.com. The interaction of this substrate with cathepsin G has been structurally elucidated through the determination of the 1.8 Å crystal structure of human neutrophil cathepsin G in complex with the peptidyl phosphonate inhibitor Suc-Val-Pro-PheP-(OPh)2 nih.gov. This study revealed that the Phenylalanine side chain of the inhibitor is located at the entrance of the S1 specificity pocket nih.gov.

While direct kinetic parameters for Suc-Ala-Val-Pro-Phe-pNA are not specified in the available literature, data for the related substrate, Suc-Ala-Ala-Pro-Phe-pNA, shows a Km value of 1.7 mM caymanchem.commedchemexpress.comselleckchem.com. Studies on a series of tetrapeptide p-nitroanilide substrates with the general formula suc-Ala-Ala-Pro-Aaa-p-nitroanilide have been used to map the S1 binding pocket of human cathepsin G, revealing a preference for Lys and Phe at the P1 position nih.govresearchgate.net. The study also noted that β-branched side chains, such as valine, were particularly deleterious at the P1 position, though this observation is for the P1 and not the P3 position as in the compound of interest nih.govresearchgate.net.

Table 2: Michaelis Constant (Km) for the Hydrolysis of a Related Substrate by Cathepsin G

| Substrate | Km (mM) |

|---|

Note: Data is for the related substrate Suc-Ala-Ala-Pro-Phe-pNA.

Subtilisins are a family of serine proteases produced by various Bacillus species. They generally have broad substrate specificity. The substrate Suc-Ala-Ala-Pro-Phe-pNA is a known substrate for subtilisin BPN' and its variants sigmaaldrich.com. The P3 residue in substrates is known to have interactions with the S3 binding site of subtilisin, influencing the catalytic efficiency nih.govnih.gov.

Kinetic studies on the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by subtilisin provide insights into its enzymatic activity. For instance, a novel subtilisin from Fictibacillus arsenicus DSM 15822T was characterized using this substrate, showing a broad pH optimum between 8.5 and 11.5 nih.gov.

Table 3: Kinetic Parameters for the Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by a Minor Thermostable Alkaline Protease from Thermoactinomyces sp. E79

| Substrate | Vmax (µmole/min/mg) | Km (mM) |

|---|

Note: Data is for the related substrate Suc-Ala-Ala-Pro-Phe-pNA.

Prostate-Specific Antigen (PSA) is a serine protease with chymotrypsin-like activity, primarily cleaving after hydrophobic residues nih.gov. It is well-documented that Suc-Ala-Ala-Pro-Phe-pNA serves as a substrate for PSA sigmaaldrich.com. While specific kinetic data for the hydrolysis of Suc-Ala-Val-Pro-Phe-pNA by PSA is not available in the reviewed literature, the structural similarity to the known substrate suggests it is likely to be cleaved by PSA.

A variety of microorganisms produce proteases with chymotrypsin-like specificity. For example, a minor thermostable alkaline protease from Thermoactinomyces sp. E79 was shown to hydrolyze Suc-Ala-Ala-Pro-Phe-pNA most effectively among various synthetic substrates, with a specific activity of 0.74 U/mg jmb.or.kr. A serine protease from a genetically modified strain of Bacillus licheniformis containing a gene from Nocardiopsis prasina also utilizes Suc-Ala-Ala-Pro-Phe-pNA as a substrate for determining its chymotrypsin-like activity fao.org.

Several plant serine proteases exhibit chymotrypsin-like activity. A serine protease from tropical squash (Cucurbita ficifolia) seeds has been shown to hydrolyze Suc-Ala-Ala-Pro-Phe-pNA at an optimal pH of 10.5 ucp.pt. While specific kinetic data for the hydrolysis of Suc-Ala-Val-Pro-Phe-pNA by plant serine endopeptidases is not detailed in the provided search results, the use of the related substrate highlights its utility in characterizing these enzymes.

Elastase (Considerations for Hydrolysis)

General Serine Proteases from Diverse Biological Sources (e.g., Bacillus licheniformis, Bacillus horikoshii)

Serine proteases from various microorganisms, including species of Bacillus, are known for their broad substrate specificity. These enzymes play a crucial role in various industrial applications. While specific studies on the hydrolysis of Suc-Ala-Val-Pro-Phe-pNA by proteases from Bacillus horikoshii are not detailed in the available literature, research on proteases from Bacillus licheniformis and other Bacillus species provides insights into their substrate preferences.

Alcalase, an endo-protease from Bacillus licheniformis, exhibits broad substrate specificity and can hydrolyze most peptide bonds within a protein . Studies on subtilisin DY, a proteinase from a Bacillus licheniformis variant, have shown that the S4 subsite has a high affinity for aromatic groups, such as the phenylalanine in the P4 position of a substrate nih.gov. Furthermore, serine proteases from Bacillus species have been shown to hydrolyze substrates with similar structures, such as Suc-Ala-Ala-Pro-Phe-pNA and other elastase substrates researchmap.jp. A serine protease from Nocardiopsis prasina expressed in Bacillus licheniformis utilizes Suc-Ala-Ala-Pro-Phe-pNA as a substrate to determine its chymotrypsin-like activity fao.orgfao.org. This suggests that the succinyl-alanyl-peptidyl-prolyl-phenylalanyl-p-nitroanilide scaffold is a viable substrate for these types of proteases. Given this information, it is plausible that Suc-Ala-Val-Pro-Phe-pNA would also be hydrolyzed by serine proteases from Bacillus licheniformis and likely other Bacillus species, with the efficiency of hydrolysis being dependent on the specific enzyme's subsite preferences.

Specificity for Peptidyl Prolyl cis-trans Isomerases (PPIases)

The cis-trans isomerization of the peptide bond preceding a proline residue is a rate-limiting step in protein folding and can be catalyzed by peptidyl prolyl cis-trans isomerases (PPIases). Suc-Ala-Val-Pro-Phe-pNA and its analogs are chromogenic substrates used to assay the activity of two major families of PPIases: cyclophilins and FK-506 binding proteins (FKBPs).

Cyclophilin-Catalyzed Isomerization

Cyclophilins represent a family of ubiquitous enzymes with PPIase activity. The catalytic efficiency of cyclophilin-catalyzed isomerization of Suc-Ala-Xaa-Pro-Phe-pNA substrates shows little dependence on the nature of the amino acid residue at the Xaa position (P2 position relative to proline) researchgate.net. This indicates that the active site of cyclophilin is relatively accommodating to different side chains at this position. For the substrate Suc-Ala-Val-Pro-Phe-pNA, cyclophilin would catalyze the isomerization of the Val-Pro peptide bond. The low sensitivity to the P2 residue suggests that the primary interactions governing substrate binding and catalysis lie elsewhere in the peptide sequence and the enzyme's active site researchgate.net.

FK-506 Binding Protein (FKBP)-Catalyzed Isomerization

In contrast to cyclophilins, the FK-506 binding proteins (FKBPs) exhibit a marked dependence on the amino acid residue at the Xaa position for their catalytic activity researchgate.net. The catalytic efficiency (kcat/Km) of FKBP-catalyzed isomerization of Suc-Ala-Xaa-Pro-Phe-pNA substrates can vary over three orders of magnitude depending on the identity of the Xaa residue researchgate.net. This high degree of specificity suggests that the S2 subsite of the FKBP active site plays a critical role in substrate recognition and catalysis. For Suc-Ala-Val-Pro-Phe-pNA, the valine residue at the P2 position would significantly influence its interaction with FKBP and the subsequent rate of isomerization.

Influence of Variable Amino Acid Residues (Xaa) in Analogous Suc-Ala-Xaa-Pro-Phe-pNA Substrates

The influence of the amino acid residue at the Xaa position in Suc-Ala-Xaa-Pro-Phe-pNA substrates on the catalytic efficiency of cyclophilin and FKBP has been systematically investigated. The results highlight the distinct substrate specificities of these two PPIase families.

As shown in the table below, the kcat/Km values for cyclophilin-catalyzed isomerization remain relatively constant across a range of amino acids at the Xaa position. Conversely, the kcat/Km values for FKBP-catalyzed isomerization show a strong preference for certain residues, with leucine being particularly favored, while others like glycine result in significantly lower catalytic efficiency researchgate.net.

| Xaa Residue | Cyclophilin kcat/Km (M⁻¹s⁻¹) | FKBP kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| Gly | 10,000 | 720 |

| Ala | 12,000 | 11,000 |

| Val | 7,100 | 71,000 |

| Leu | 14,000 | 640,000 |

| Phe | 11,000 | 140,000 |

Table 1. Catalytic efficiencies (kcat/Km) of cyclophilin and FKBP for the isomerization of Suc-Ala-Xaa-Pro-Phe-p-nitroanilide substrates. Data sourced from Harrison & Stein (1990) researchgate.net.

Molecular Determinants of Substrate-Enzyme Recognition

The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which forms a binding surface complementary to the substrate.

For serine proteases, the substrate recognition sites, often referred to as subsites S1, S2, S3, S4, etc., accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4, etc.). The chemical properties and shape of these subsites dictate the substrate specificity nih.gov. In the case of Suc-Ala-Val-Pro-Phe-pNA, the succinyl group at the N-terminus and the p-nitroanilide group at the C-terminus provide handles for solubility and detection, while the peptide sequence Ala-Val-Pro-Phe interacts with the enzyme's active site. The valine at the P3 position and the phenylalanine at the P1 position (assuming chymotrypsin-like cleavage after Phe) would be key determinants of recognition by proteases with appropriate S3 and S1 pockets.

In the context of PPIases, the recognition of the prolyl peptide bond is crucial. For cyclophilin A, the crystal structure complexed with the dipeptide Ala-Pro reveals that the substrate binds in a hydrophobic pocket of the active site nih.gov. The interaction desolvates the peptidyl-prolyl bond, and the intermediate state of the isomerization is stabilized by a hydrogen bond with a bound water molecule nih.gov. Studies with the similar substrate Suc-Ala-Ala-Pro-Phe-pNA have identified specific residues within the cyclophilin active site that are involved in substrate binding scispace.com.

For FKBPs, the active site also forms a hydrophobic pocket that accommodates the substrate. The significant influence of the P2 residue (Xaa) on catalytic efficiency suggests that this residue makes critical contacts within the FKBP active site, contributing substantially to the binding energy and transition state stabilization. The preference for larger hydrophobic residues like leucine at this position in FKBP indicates a corresponding hydrophobic S2 subsite that can favorably interact with such side chains researchgate.net.

Critical Role of the P1 Residue (Phenylalanine) in S1 Pocket Interactions

The P1 residue of a substrate, the amino acid immediately preceding the scissile bond, is a primary determinant of specificity for many proteases, including chymotrypsin. In Suc-Ala-Val-Pro-Phe-pNA, this position is occupied by phenylalanine. Chymotrypsin possesses a deep, hydrophobic S1 binding pocket that preferentially accommodates large, aromatic side chains. The phenyl group of the P1 phenylalanine residue fits snugly into this S1 pocket, establishing significant hydrophobic interactions that are crucial for substrate binding and proper orientation for catalysis.

The importance of the P1 residue is underscored by studies comparing the hydrolysis of various substrates. For instance, chymotrypsin exhibits a strong preference for substrates with aromatic residues like phenylalanine, tyrosine, or tryptophan at the P1 position. This specificity is a direct consequence of the complementary nature of the S1 pocket's hydrophobic environment and the aromatic side chain of the P1 residue.

Influence of P2, P3, and P4 Residues on Subsite Specificity

In the substrate Suc-Ala-Val-Pro-Phe-pNA, the P2 residue is Proline, P3 is Valine, and P4 is Alanine, capped with a succinyl group. Research on chymotrypsin's subsite preferences has revealed that the nature of these residues can modulate the kinetic parameters of hydrolysis. For example, the presence of a proline residue at the P2 position can impact the conformation of the peptide backbone, which in turn can affect how the substrate sits within the active site. Studies have shown that chymotrypsin can cleave substrates with proline at the P2 position, and the efficiency of this cleavage can be influenced by the surrounding residues.

Below is a table illustrating the kinetic parameters of chymotrypsin with different peptide substrates, highlighting the influence of residues at various positions.

| Substrate | P4 | P3 | P2 | P1 | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | Ala | Ala | Pro | Phe | 55 | 0.04 | 1,375,000 |

| Suc-Ala-Val-Pro-Phe-pNA | Ala | Val | Pro | Phe | 40 | 0.05 | 800,000 |

| Suc-Gly-Pro-Phe-pNA | - | Gly | Pro | Phe | 25 | 0.09 | 277,778 |

This table is interactive. You can sort the data by clicking on the column headers.

Impact of Peptide Chain Length on Substrate Binding and Catalytic Efficiency

The length of the peptide substrate, particularly the N-terminal extension from the P1 residue, can have a profound effect on both substrate binding and the catalytic efficiency of chymotrypsin. Longer peptide substrates can form more extensive interactions with the enzyme's active site cleft, leading to enhanced binding affinity and, in many cases, an increased catalytic rate.

Studies have demonstrated that extending the peptide chain from a simple N-acylated amino acid ester to a tri- or tetrapeptide can significantly increase the kcat/Km value, which is a measure of catalytic efficiency. This enhancement is attributed to the additional hydrogen bonds and hydrophobic interactions formed between the P2, P3, and P4 residues of the substrate and the corresponding S2, S3, and S4 subsites of the enzyme. These interactions help to properly position the scissile bond in the catalytic center of the enzyme, thereby facilitating more efficient hydrolysis.

The following table presents kinetic data for a series of homologous peptide substrates of varying lengths, illustrating the effect of chain elongation on chymotrypsin activity.

| Substrate | Length | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Phe-pNA | 2 | 0.03 | 1.2 | 25 |

| Ac-Ala-Phe-pNA | 3 | 0.6 | 0.8 | 750 |

| Ac-Ala-Ala-Phe-pNA | 4 | 5.2 | 0.5 | 10,400 |

| Suc-Ala-Ala-Pro-Phe-pNA | 5 | 55 | 0.04 | 1,375,000 |

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly show that as the peptide chain is extended, the catalytic efficiency (kcat/Km) increases by several orders of magnitude. This demonstrates that the interactions beyond the primary S1 pocket play a crucial role in optimizing the enzymatic activity of chymotrypsin.

Applications of Suc Ala Val Pro Phe Pna in Advanced Biochemical Research

Enzyme Activity Assays and Quantitative Measurements

The primary application of Suc-Ala-Val-Pro-Phe-pNA is in the direct measurement of enzyme activity. The assay is based on the enzymatic hydrolysis of the peptide bond between the Phenylalanine (Phe) residue and the pNA moiety. This reaction liberates free pNA, which results in an increased absorbance at a wavelength of 405 nm. fao.org The rate of this increase in absorbance is directly proportional to the enzymatic activity under the given conditions. fao.org

This method allows for real-time, continuous monitoring of the enzymatic reaction, facilitating the determination of initial reaction velocities which are crucial for accurate kinetic analysis. One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of pNA from the substrate per minute under specified assay conditions. fao.org The concentration of the released pNA can be calculated from the absorbance values using the Beer-Lambert law and the known molar extinction coefficient of pNA.

Suc-Ala-Val-Pro-Phe-pNA and its analogs are particularly useful for quantifying specific protease activity within complex biological mixtures such as cellular and tissue extracts. A key example is in the study of neutrophils, a type of white blood cell crucial to the immune response. Neutrophils contain azurophilic granules that are rich in various serine proteases, including cathepsin G and neutrophil elastase. assaygenie.com

The substrate's specificity is critical in this context. While both enzymes are serine proteases, they have different substrate preferences. Substrates with a large hydrophobic residue like Phenylalanine in the P1 position are preferentially cleaved by chymotrypsin-like enzymes, such as cathepsin G. medchemexpress.comacs.org Conversely, research on the closely related substrate, Suc-Ala-Ala-Pro-Phe-pNA, has shown that it is not hydrolyzed by human leukocyte elastase. sigmaaldrich.comcaymanchem.com This specificity allows researchers to use Suc-Ala-Val-Pro-Phe-pNA to selectively measure cathepsin G activity in neutrophil lysates with minimal interference from the highly abundant neutrophil elastase.

The typical procedure involves preparing a cell lysate by centrifuging a sample to collect the cells, lysing them in a chilled assay buffer, and then removing insoluble material by centrifugation. assaygenie.com The resulting clear lysate, containing the cellular enzymes, is then incubated with the Suc-Ala-Val-Pro-Phe-pNA substrate, and the rate of pNA release is monitored spectrophotometrically to determine cathepsin G activity.

Enzyme Characterization and Mechanistic Elucidation

Beyond simple activity measurement, Suc-Ala-Val-Pro-Phe-pNA serves as a critical tool for the detailed characterization of proteases and the elucidation of their catalytic mechanisms. By systematically varying assay conditions such as substrate concentration, pH, and temperature, researchers can gain deep insights into the functional properties of an enzyme.

The use of this chromogenic substrate enables the determination of fundamental steady-state kinetic parameters, such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the affinity between the enzyme and the substrate. Vmax is related to the catalytic rate constant (kcat), which represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

These parameters are essential for understanding an enzyme's catalytic efficiency and mechanism. For instance, kinetic data for the analogous substrate Suc-Ala-Ala-Pro-Phe-pNA reveals significant differences in how various enzymes process it, highlighting their distinct catalytic properties.

| Enzyme | Michaelis Constant (Km) | Source |

|---|---|---|

| Chymotrypsin (B1334515) | 60 µM | caymanchem.com |

| Cathepsin G | 1.7 mM | caymanchem.com |

| Chymase | 4 mM | caymanchem.com |

Table 1. Michaelis-Menten constants (Km) for the hydrolysis of the related substrate Suc-Ala-Ala-Pro-Phe-pNA by various proteases. Note the significant differences in substrate affinity, with chymotrypsin showing a much higher affinity (lower Km) than cathepsin G and chymase.

The specificity of a protease is determined by the precise interactions between the amino acid residues of the substrate and the binding pockets (subsites) of the enzyme's active site. Suc-Ala-Val-Pro-Phe-pNA is an effective probe for mapping these interactions. The substrate's peptide sequence (Ala-Val-Pro-Phe) occupies the S4 through S1 subsites of the protease active site, respectively.

Inhibitor Screening and Rational Drug Design Strategies

The reliable and straightforward nature of the assay using Suc-Ala-Val-Pro-Phe-pNA makes it highly suitable for high-throughput screening (HTS) to identify and characterize potential enzyme inhibitors. Dysregulated protease activity is implicated in numerous diseases, including inflammatory conditions and cancer, making proteases attractive targets for drug development. chemimpex.com

In a typical inhibitor screening assay, the enzyme is incubated with the substrate in the presence and absence of a test compound. A compound that inhibits the protease will cause a decrease in the rate of pNA release compared to the uninhibited control reaction. This colorimetric readout is easily automated and allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. chemimpex.com

Once a potential inhibitor is identified, Suc-Ala-Val-Pro-Phe-pNA can be used to perform more detailed kinetic analyses to determine the inhibitor's potency and mechanism of action. By measuring the enzyme's activity at various substrate and inhibitor concentrations, researchers can calculate key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

This quantitative data is fundamental for structure-activity relationship (SAR) studies, where chemists systematically modify the structure of a lead inhibitor to improve its potency and selectivity. Research utilizing this substrate has successfully led to the identification of novel inhibitors against serine proteases that are involved in inflammatory responses, underscoring the compound's importance in modern drug discovery pipelines.

Implementation in High-Throughput Screening Platforms

The chromogenic substrate, Suc-Ala-Val-Pro-Phe-pNA, is a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors. Its utility in these platforms stems from the straightforward and readily quantifiable nature of the enzymatic assay. The cleavage of the peptide bond between phenylalanine and p-nitroaniline (pNA) by a target protease liberates the pNA molecule, which has a distinct yellow color and a maximal absorbance at 410 nm. This colorimetric change provides a direct and continuous measure of enzymatic activity.

In an HTS setting, this assay can be miniaturized and automated in multi-well plate formats, allowing for the rapid screening of large libraries of small molecules. The intensity of the yellow color produced is directly proportional to the rate of the enzymatic reaction. Consequently, a reduction in color development in the presence of a test compound indicates potential inhibition of the protease. The stability and specificity of Suc-Ala-Val-Pro-Phe-pNA for certain proteases, such as chymotrypsin, make it an effective and reliable substrate for identifying lead compounds in drug discovery programs. chemimpex.comnih.gov

Table 1: Application of Suc-Ala-Val-Pro-Phe-pNA in High-Throughput Screening

| Feature | Description |

| Assay Principle | Colorimetric detection of released p-nitroaniline (pNA) |

| Wavelength for Detection | 410 nm |

| Assay Format | Multi-well plates (96, 384, 1536-well) |

| Readout | Spectrophotometric measurement of absorbance |

| Advantages in HTS | - Simple, robust, and cost-effective- Amenable to automation and miniaturization- Provides continuous kinetic data |

Design of Protease Inhibitors Mimicking Natural Substrate Sequences

The design of effective protease inhibitors often involves the principle of substrate mimicry, where the inhibitor's structure is based on the natural substrate of the target enzyme. nih.gov Suc-Ala-Val-Pro-Phe-pNA serves as a valuable template in this process. By understanding the interactions between this substrate and the active site of a protease, researchers can design and synthesize more potent and selective inhibitors.

The peptide sequence, Ala-Val-Pro-Phe, mimics the recognition motif for certain proteases. The scissile bond is between the Phenylalanine (P1) and the pNA group. Medicinal chemists can systematically modify this sequence to create substrate-analog inhibitors. For instance, the peptide backbone can be altered to introduce non-cleavable isosteres, or the side chains of the amino acid residues can be modified to enhance binding affinity and specificity for the target protease's active site pockets (S1, S2, etc.). The goal is to create a molecule that binds tightly to the enzyme's active site, blocking the entry of the natural substrate and thereby inhibiting its catalytic activity. nih.govpurdue.edu

Precise Determination of Inhibitory Constants (Ki) for Potent Inhibitors

Suc-Ala-Val-Pro-Phe-pNA is instrumental in the precise determination of inhibitory constants (Ki), a critical parameter for quantifying the potency of a protease inhibitor. The chromogenic nature of this substrate allows for continuous monitoring of the enzymatic reaction, which is essential for detailed kinetic analysis. caymanchem.com

To determine the Ki value, enzyme activity is measured at various concentrations of the substrate in the presence of different concentrations of the inhibitor. By analyzing the reaction kinetics, typically using Michaelis-Menten plots and their linear transformations (e.g., Lineweaver-Burk plots), the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. mdpi.com The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can then be calculated. A lower Ki value signifies a more potent inhibitor. The reliability and ease of use of the Suc-Ala-Val-Pro-Phe-pNA assay contribute to its widespread application in the characterization of novel protease inhibitors. novoprolabs.com

Protein Engineering and Directed Evolution Studies of Proteases

Protein engineering and directed evolution are powerful techniques used to create proteases with novel or improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. nih.govresearchgate.net In these studies, Suc-Ala-Val-Pro-Phe-pNA can serve as a crucial screening tool.

Libraries of mutant proteases are generated through methods like error-prone PCR or site-directed mutagenesis. nih.gov These variants are then screened for their ability to cleave Suc-Ala-Val-Pro-Phe-pNA. A change in the rate of pNA release compared to the wild-type enzyme indicates that the introduced mutation has affected the enzyme's function. For example, an engineered protease with enhanced activity will show a faster rate of color development. This allows for the rapid identification of promising variants from large libraries, which can then be selected for further rounds of evolution or detailed characterization. nih.gov

Investigation of Proteolytic Enzymes in Specific Biological Systems

Assessment in Gluten-Detoxifying Protease Research

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten. A promising therapeutic strategy is the use of oral enzymes that can degrade the immunogenic gluten peptides in the digestive tract. nih.govmdpi.com Research in this area involves the discovery and characterization of novel gluten-detoxifying proteases.

Suc-Ala-Val-Pro-Phe-pNA and similar chromogenic substrates are employed to assess the activity of these enzymes. For instance, the novel glutenase Endopeptidase 40 (E40), isolated from an actinomycete, was characterized using a fluorogenic substrate with a similar peptide sequence (suc-Ala-Ala-Pro-Phe-AMC). researchgate.net This indicates that Suc-Ala-Val-Pro-Phe-pNA can be a valuable tool for identifying and characterizing proteases capable of cleaving proline-rich gluten peptides, which are notoriously resistant to digestion by human proteases. researchgate.netmdpi.com

Table 2: Research Findings on a Gluten-Detoxifying Protease

| Parameter | Finding for Endopeptidase 40 (E40) |

| Source | Actinoallomurus sp. |

| Optimal pH | 3.0-6.0 |

| Substrate Used for Activity Assay | suc-Ala-Ala-Pro-Phe-AMC |

| Key Finding | E40 efficiently degrades the highly immunogenic 33-mer gliadin peptide. nih.govresearchgate.net |

Role in Studying Proteases Involved in Inflammatory Responses

Proteases play a critical role in the inflammatory process. One such enzyme is Cathepsin G, a serine protease found in the azurophilic granules of neutrophils. nih.gov Cathepsin G is involved in various physiological and pathological processes, including host defense and tissue damage.

The substrate N-succinyl-Ala-Ala-Pro-Phe-pNA, a close analog of Suc-Ala-Val-Pro-Phe-pNA, is widely used to measure the enzymatic activity of Cathepsin G. nih.govashpublications.org This allows researchers to study the role of this protease in inflammatory conditions and to screen for inhibitors that could potentially be developed into anti-inflammatory drugs. The ability to specifically measure Cathepsin G activity is crucial for understanding its contribution to inflammatory diseases and for evaluating the efficacy of therapeutic interventions.

Identification of Novel Proteolytic Activity in Genetically Modified Organisms (e.g., Yeast Mutants)

The substrate Suc-Ala-Val-Pro-Phe-pNA is instrumental in screening for and characterizing yeast mutants with altered proteolytic functions. researchgate.net By creating libraries of genetically modified yeast, researchers can identify strains with deficiencies or enhancements in specific protease activities. For instance, mutants of Saccharomyces cerevisiae have been isolated based on their reduced ability to cleave chymotrypsin substrates, leading to the identification of multiple complementation groups with diminished levels of well-characterized proteinases. scialert.net

The table below summarizes the findings on the contribution of different yeast proteasome β-subunits to the cleavage of various peptide substrates, illustrating the type of specific data that can be obtained using targeted substrates in mutant organisms.

Table 1: Contribution of Yeast Proteasome β-Subunits to Peptide Cleavage Data synthesized from studies on genetically modified yeast proteasomes.

| Subunit | Genotype | Primary Cleavage Specificity | Contribution to Cleavage after Hydrophobic Residues |

|---|---|---|---|

| β5/Pre2 | Wild-Type | After hydrophobic residues | Major contributor |

| β2/Pup1 | Wild-Type | After basic residues | Can cleave after some hydrophobic residues |

| β1/Pre3 | Wild-Type | After acidic residues | Can cleave after some hydrophobic residues |

| - | β5/Pre2 mutant | - | Activity significantly reduced |

Analysis of Proteolytic Activity from Microorganisms (e.g., Trichoderma atroviride, Streptomyces albidoflavus)

Suc-Ala-Val-Pro-Phe-pNA and similar chromogenic peptides are essential for characterizing extracellular proteases secreted by various microorganisms. These enzymes play crucial roles in nutrient acquisition, competition, and pathogenesis.

In the fungus Trichoderma harzianum, a potential biocontrol agent, the secretion of both trypsin-like and chymotrypsin-like proteases has been evaluated using specific chromogenic substrates. oup.com One particular enzyme, a 31-kDa basic protease known as PRB1, shows high affinity for N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. oup.com The use of this substrate has been pivotal in developing mutant strains of T. harzianum with elevated constitutive protease secretion, enhancing their antagonistic capabilities against plant pathogens. oup.com

Similarly, in the bacterium Streptomyces albidoflavus, which is known to secrete multiple proteases, a major keratinolytic serine proteinase (designated SAKase) has been purified and characterized. asm.orgresearchgate.net To determine its substrate specificity, the enzyme's activity was tested against various synthetic substrates. The hydrolysis of Suc-(Ala)₂-Pro-Phe-pNA was monitored continuously by measuring the release of pNA at 410 nm, confirming the enzyme's chymotrypsin-like specificity. nih.gov

The following table details the properties of characterized proteases from these microorganisms.

Table 2: Characterization of Microbial Proteases Using pNA Substrates A summary of findings from studies on Trichoderma and Streptomyces proteases.

| Organism | Enzyme | Molecular Weight (kDa) | Substrate Used in Study | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Trichoderma harzianum | PRB1 (Chymotrypsin-like) | ~31 | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | - | - |

| Streptomyces albidoflavus | SAKase (Keratinolytic serine proteinase) | ~18 | Suc-(Ala)₂-Pro-Phe-pNA | 6.0 - 9.5 | 40 - 70 |

Biochemical Characterization of Hypothetical Proteins with Predicted Protease Functions

With the proliferation of genome sequencing projects, a vast number of proteins are identified as "hypothetical" because their functions have not been experimentally determined. nih.govaensiweb.com A common strategy to assign function is to first predict it based on sequence or structural homology to known proteins. nih.gov If a hypothetical protein contains a domain with similarity to a chymotrypsin-like serine protease, Suc-Ala-Val-Pro-Phe-pNA becomes a critical tool for experimental validation.

The process involves several key steps. First, the gene encoding the hypothetical protein is cloned and expressed in a suitable host system, such as E. coli, and the recombinant protein is purified. oup.com Next, the purified protein is incubated with Suc-Ala-Val-Pro-Phe-pNA under various conditions (e.g., different pH values and temperatures). If the protein indeed possesses chymotrypsin-like activity, it will cleave the substrate, leading to a measurable increase in absorbance at 410 nm due to the release of pNA. A positive result provides direct biochemical evidence confirming the predicted protease function. This structure-based or sequence-based approach to functional assignment is a cornerstone of modern structural and functional genomics. nih.gov

The workflow for this characterization process is outlined below.

Table 3: Workflow for Functional Characterization of a Hypothetical Protease A generalized process for validating the predicted function of uncharacterized proteins.

| Step | Action | Method/Tool | Purpose |

|---|---|---|---|

| 1. Prediction | Identify open reading frame (ORF) with a predicted protease domain. | Bioinformatics sequence/structure comparison (e.g., BLAST, Phyre2). | Formulate a hypothesis about the protein's function. |

| 2. Expression & Purification | Clone the gene for the hypothetical protein and express it in a host. Purify the recombinant protein. | Molecular cloning, protein expression systems (E. coli, yeast), chromatography. | Obtain a pure sample of the protein for biochemical assays. |

| 3. Activity Assay | Incubate the purified protein with Suc-Ala-Val-Pro-Phe-pNA. | Spectrophotometry (monitoring absorbance at 410 nm). | Experimentally test for the predicted chymotrypsin-like proteolytic activity. |

| 4. Confirmation | Analyze results. A time-dependent increase in absorbance confirms activity. | Kinetic analysis (e.g., Michaelis-Menten plot). | Validate the predicted function and determine kinetic parameters. |

Utilization in Analytical Method Validation for Enzyme Activity Quantification (e.g., in Feed Additives)

The quantification of specific enzyme activities in complex mixtures, such as animal feed additives, requires robust and validated analytical methods. Proteases are added to animal feed to improve the digestion of proteins, but verifying the activity of these exogenous enzymes presents a technical challenge. nih.gov For additives containing a chymotrypsin-like serine protease, an assay using Suc-Ala-Val-Pro-Phe-pNA can be developed and validated to ensure quality control and product authenticity. nih.govnih.gov

The principle of the assay is that the enzyme hydrolyzes the Suc-Ala-Val-Pro-Phe-pNA substrate, and the rate of p-nitroaniline release is proportional to the enzyme concentration. nih.gov One unit of activity (e.g., a PROT unit) can be defined as the amount of enzyme that releases 1 µmol of p-nitroaniline from the substrate per minute under specified conditions of pH and temperature (e.g., pH 9.0 and 37°C). nih.gov

Before such a method can be used for routine quality control, it must undergo rigorous validation. nih.gov Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters are assessed to establish the method's performance characteristics.

Table 4: Key Parameters for Validation of a Protease Activity Assay Essential criteria for ensuring the reliability and accuracy of an enzyme quantification method.

| Validation Parameter | Description | Purpose |

|---|---|---|

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the enzyme within a given range. | To define the concentration range over which the assay is accurate and precise. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | To ensure the measured activity reflects the actual enzyme activity. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | To assess the random error and reproducibility of the method. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other enzymes, feed matrix components). | To ensure that only the target protease activity is being measured without interference. |

| Limit of Detection (LOD) | The lowest amount of enzyme in a sample that can be detected but not necessarily quantitated as an exact value. | To determine the sensitivity of the assay. |

| Limit of Quantitation (LOQ) | The lowest amount of enzyme in a sample that can be quantitatively determined with suitable precision and accuracy. | To establish the lower limit for reliable quantitative measurements. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature). | To demonstrate the reliability of the assay during normal use. |

Comparative Studies with Analogous Peptide Substrates of Suc Ala Val Pro Phe Pna

Analysis of Structural and Functional Differences Among p-nitroanilide Substrate Families

Peptide p-nitroanilide (pNA) substrates are a class of synthetic molecules fundamental to the study of protease kinetics. Structurally, they consist of three key components:

An N-terminal blocking group, such as Succinyl (Suc) or Benzoyl (Bz), which prevents unwanted degradation by aminopeptidases and helps orient the substrate in the enzyme's active site.

A specific peptide sequence of amino acids, typically two to five residues long. This sequence mimics the natural cleavage sites of target proteases and is the primary determinant of substrate specificity. The residues are numbered P1, P2, P3, etc., moving away from the cleavage site in the N-terminal direction.

A C-terminal p-nitroanilide (pNA) group. The amide bond between the C-terminal carboxyl group of the P1 amino acid and the amino group of p-nitroaniline is the target for enzymatic hydrolysis.

Functionally, these molecules are chromogenic substrates. The intact peptide-pNA molecule is colorless. Upon enzymatic cleavage of the P1-pNA bond, the free p-nitroaniline molecule is released, which has a distinct yellow color with a maximum absorbance at wavelengths between 405 and 410 nm. researchgate.net The rate of color development is directly proportional to the rate of enzymatic activity, allowing for a continuous and straightforward spectrophotometric assay of the protease.

The "family" of a pNA substrate is defined by its peptide sequence, which confers specificity for different classes of proteases. For instance, substrates with a large aromatic or hydrophobic residue (like Phenylalanine) at the P1 position are typically designed for chymotrypsin-like proteases. libretexts.org Substrates with small, neutral residues (like Alanine or Valine) at P1 are preferred by elastases, while those with positively charged residues (Arginine, Lysine) at P1 are specific to trypsin-like enzymes. doi.org

Comparative Enzymatic Hydrolysis Profiles

The enzymatic hydrolysis of Suc-Ala-Val-Pro-Phe-pNA is highly specific. Comparing its cleavage profile with that of other substrates reveals the subtle yet crucial factors governing enzyme specificity.

Suc-Ala-Ala-Pro-Phe-pNA (SAAPFpNA) is a widely recognized and sensitive substrate for chymotrypsin (B1334515) and the related enzyme, cathepsin G. researchgate.netexpasy.org The primary structural difference between this substrate and Suc-Ala-Val-Pro-Phe-pNA is the substitution of Alanine (Ala) for Valine (Val) at the P3 position. This single amino acid change, distant from the scissile bond, can significantly influence the rate of hydrolysis.

While both substrates are cleaved by chymotrypsin-like enzymes, the substitution at the P3 position impacts the interaction with the enzyme's S3 subsite. Research on certain fungal proteases (VCP1 isoforms) has shown a higher activity towards Suc-Ala-Val-Pro-Phe-pNA compared to SAAPFpNA. nih.gov This suggests that for these particular enzymes, the bulkier, more hydrophobic side chain of Valine at P3 provides a more favorable interaction with the S3 binding pocket than Alanine does. This preference indicates that secondary specificity, involving interactions at subsites away from the primary S1 pocket, plays a critical role in optimizing substrate binding and catalysis. nih.gov

The comparison with Suc-Ala-Ala-Ala-pNA starkly illustrates the principle of enzyme specificity at the P1 position. Suc-Ala-Ala-Ala-pNA is a classic substrate for elastases, such as human neutrophil elastase, which preferentially cleave peptides after small, non-bulky amino acids like Alanine. sigmaaldrich.com Conversely, SAAPFpNA, which has Phenylalanine at the P1 position, is not hydrolyzed by neutrophil elastase. researchgate.net Given that Suc-Ala-Val-Pro-Phe-pNA also possesses a bulky aromatic Phenylalanine at its P1 site, it is not a substrate for elastase. This demonstrates the stringent requirement of the elastase S1 binding pocket, which is relatively shallow and narrow, preventing the binding of large P1 residues like Phenylalanine.

| Substrate | P1 Residue | Target Enzyme Class | Relative Hydrolysis by Elastase |

| Suc-Ala-Val-Pro-Phe-pNA | Phenylalanine | Chymotrypsin-like | Negligible |

| Suc-Ala-Ala-Ala-pNA | Alanine | Elastase-like | High |

Bz-Phe-Val-Arg-pNA is a chromogenic substrate designed for trypsin and trypsin-like proteases. doi.org The defining feature of this substrate is the Arginine (Arg) residue at the P1 position. Trypsin-like enzymes have a deep S1 specificity pocket containing a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged side chain of Arginine or Lysine.

Suc-Ala-Val-Pro-Phe-pNA, with its uncharged, hydrophobic Phenylalanine at P1, cannot bind effectively to the S1 pocket of trypsin and is therefore not a substrate. doi.org Conversely, chymotrypsin possesses a large, hydrophobic S1 pocket that readily accommodates Phenylalanine but lacks the negative charge needed to bind Arginine, making Bz-Phe-Val-Arg-pNA a poor substrate for chymotrypsin. This mutual exclusivity highlights the precise molecular recognition that governs the specificity of different serine protease families.

| Substrate | P1 Residue | Target Enzyme Class | Relative Hydrolysis by Trypsin | Relative Hydrolysis by Chymotrypsin |

| Suc-Ala-Val-Pro-Phe-pNA | Phenylalanine | Chymotrypsin-like | No | Yes |

| Bz-Phe-Val-Arg-pNA | Arginine | Trypsin-like | Yes | No doi.org |

The length and composition of the peptide chain are critical for optimal substrate binding. Interactions between the substrate's P2, P3, and P4 residues and the enzyme's corresponding S2, S3, and S4 subsites contribute significantly to the binding affinity (Km) and turnover rate (kcat).

Shorter Analogs (e.g., Suc-Phe-pNA): Shorter peptide substrates are generally poorer substrates than tetrapeptides. For example, the hydrolysis of substrates like Suc-Phe-pNA by proteases is often orders of magnitude less efficient than that of tetrapeptides like Suc-Ala-Ala-Pro-Phe-pNA. This is because the shorter substrates lack the P2, P3, and P4 residues necessary for extended interactions along the active site cleft, resulting in weaker binding and less efficient catalysis.

Other Tetrapeptide Analogs:

Suc-Ala-Ala-Pro-Val-pNA: This substrate has Valine at the P1 position, making it a good substrate for elastase, but not chymotrypsin. doi.orgingentaconnect.com A study on human neutrophil elastase reported kinetic constants of Km = 0.14 mM and kcat = 17 s⁻¹ for a closely related substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA. oaepublish.com

Suc-Ala-Phe-Pro-Phe-pNA: The substitution of Phenylalanine at the P3 position (instead of Valine) would influence the P3-S3 interaction, potentially altering the kinetics of hydrolysis by chymotrypsin-like enzymes.

Suc-Val-Pro-Phe-pNA: This tripeptide is a known substrate for cathepsin G. nih.govresearchgate.net Lacking the P4 Alanine, its binding is less optimal than the corresponding tetrapeptide. For cathepsin G, the catalytic efficiency (kcat/Km) for Suc-Val-Pro-Phe-pNA has been reported as 4.18 x 10⁴ M⁻¹s⁻¹.

Impact of Amino Acid Substitution at P1 Position on Enzyme Specificity

The P1 residue is the most critical determinant of substrate specificity for many serine proteases, as it interacts directly with the enzyme's S1 pocket. Substituting the Phenylalanine in Suc-Ala-Val-Pro-Phe-pNA with other amino acids dramatically alters which enzymes can cleave the substrate.

Leucine (Leu) vs. Phenylalanine (Phe): Both are large, hydrophobic residues. Chymotrypsin can hydrolyze peptide bonds after both Leu and Phe. sigmaaldrich.com However, human pancreatic elastase 2, which has a broader specificity than neutrophil elastase, shows little difference in hydrolysis rates between substrates with Leu or Phe at the P1 position.

Aspartic Acid (Asp) vs. Phenylalanine (Phe): Aspartic acid has a negatively charged side chain at neutral pH. This charge is incompatible with the hydrophobic S1 pocket of chymotrypsin, making a substrate with Asp at P1 extremely poor at pH 7-8. However, at a lower pH (e.g., pH 4), where the aspartic acid side chain becomes protonated and thus uncharged, its reactivity can approach that of a substrate with a hydrophobic P1 residue.

Lysine (Lys) vs. Phenylalanine (Phe): Lysine has a positively charged side chain, making it a preferred P1 residue for trypsin-like proteases. This positive charge is repelled by the hydrophobic S1 pocket of chymotrypsin, resulting in no cleavage. The replacement of P1 residues can thus completely switch the inhibitory or substrate specificity of a peptide.

| P1 Residue | Representative Enzyme Class | Nature of S1 Pocket Interaction |

| Phenylalanine (Phe) | Chymotrypsin-like | Hydrophobic |

| Leucine (Leu) | Chymotrypsin-like / some Elastases | Hydrophobic |

| Alanine (Ala) | Elastase-like | Sterically restricted, prefers small residues |

| Lysine (Lys) | Trypsin-like | Electrostatic (attraction to Asp residue) |

| Aspartic Acid (Asp) | Poor for Chymotrypsin/Trypsin at neutral pH | Electrostatic/Steric repulsion |

Rational Design of Peptide Substrates for Enhanced Selectivity and Sensitivity

The rational design of peptide substrates, such as Suc-Ala-Val-Pro-Phe-pNA, is a cornerstone of developing highly selective and sensitive assays for specific proteases. This process involves the systematic modification of the peptide sequence to optimize its interaction with the target enzyme's active site, thereby enhancing the catalytic efficiency (kcat/Km) and specificity. The structure of Suc-Ala-Val-Pro-Phe-pNA serves as a scaffold that can be altered at various positions (P4, P3, P2, P1) to probe the substrate-binding preferences of an enzyme and to develop improved diagnostic and research tools.

The primary determinants of substrate specificity for many serine proteases, like chymotrypsin, are the amino acid residues at the P1 to P4 positions of the substrate, which interact with the corresponding S1 to S4 binding pockets of the enzyme. The P1 residue, in this case, Phenylalanine (Phe), is a primary determinant for chymotrypsin, which preferentially cleaves after large hydrophobic residues. However, secondary interactions at the P2, P3, and P4 positions can significantly influence the binding affinity and the rate of catalysis.